

Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **3-Amino-2-hydroxybenzonitrile** (CAS 67608-57-5) did not yield any publicly available datasets. To fulfill the structural and content requirements of this technical guide, the following sections present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-30-1), as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and not **3-Amino-2-hydroxybenzonitrile**.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)	Multiplicity	Assignment
7.198	t (triplet)	Aromatic CH
6.89	d (triplet)	Aromatic CH
6.88	d (doublet)	Aromatic CH
5.61	s (singlet)	-NH2
Solvent: DMSO-d6, Frequency: 400 MHz.[2]		

Table 2: ¹³C NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)	Assignment
150.0	C-NH2
131.0	Aromatic CH
121.0	Aromatic CH
119.5	-CN
118.0	Aromatic CH
116.5	Aromatic CH
112.5	C-CN
Solvent: DMSO-d6.[3]	

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile

Wavenumber (cm-1)	Interpretation
3436	N-H stretch (asymmetric)
3351	N-H stretch (symmetric)
2220	C≡N stretch
1622	N-H bend (scissoring)
1585, 1485	C=C stretch (aromatic)
880, 780	C-H bend (aromatic, out-of-plane)
Sample Preparation: KBr disc or nujol mull. [4] The nitrile functional group (C≡N) typically shows a sharp and intense peak around 2200 cm-1. [5]	

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

m/z	Interpretation
118	[M] ⁺ (Molecular Ion)
91	[M-HCN] ⁺
64	[C ₅ H ₄] ⁺
Ionization Method: Electron Ionization (EI). [6]	

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[\[7\]](#) The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.^[2]^[3]
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO- d_6 (39.5 ppm).

2.2 FT-IR Spectroscopy

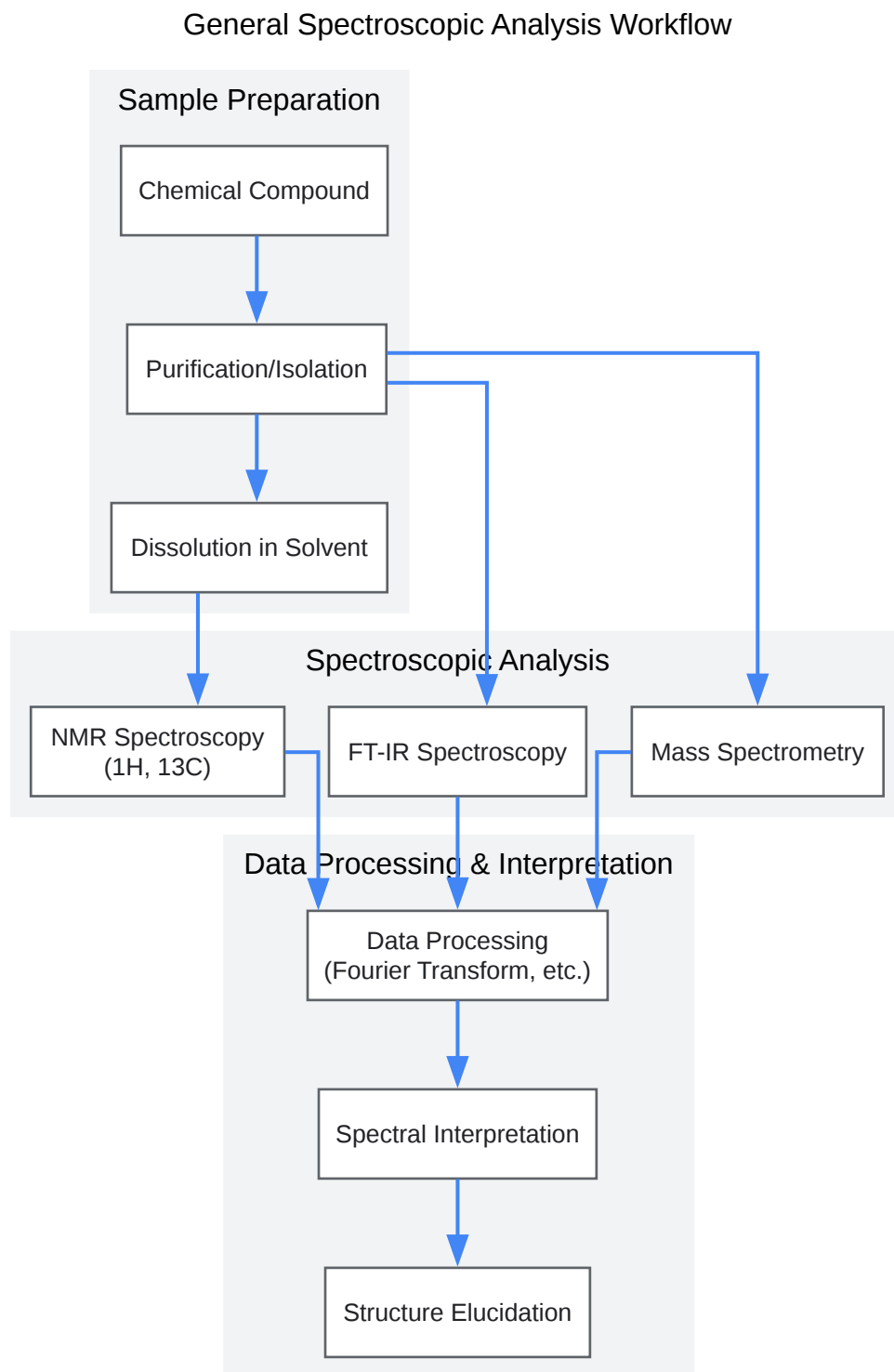
- Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with potassium bromide (KBr) and pressed into a thin pellet.^[8] Alternatively, a mull was prepared by grinding the sample with a few drops of Nujol and placing it between two KBr plates.^[9]
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm^{-1} .

2.3 Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).^[10]
- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.^[10]
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A flowchart of the general workflow for spectroscopic analysis.

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